molecular formula C12H14INO2 B3339547 (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-92-1

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339547
CAS No.: 1049981-92-1
M. Wt: 331.15 g/mol
InChI Key: LWYGQQGSMMEYSJ-KOLCDFICSA-N
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Description

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049981-92-1) is a chiral, non-proteinogenic amino acid derivative with a molecular formula of C12H14INO2 and a molecular weight of 331.15 g/mol . This compound is characterized by its specific (2S,4R) stereochemistry and features a pyrrolidine-2-carboxylic acid core—a structure analogous to proline—substituted at the 4-position with a 3-iodobenzyl group. The presence of both the carboxylic acid functional group and the iodine substituent on the aromatic ring makes it a valuable synthetic intermediate . Carboxylic acids, in general, are pivotal in organic synthesis, frequently used in reactions such as amidation and esterification to form new covalent bonds, and are also employed in multicomponent reactions and as catalysts or reagents in organocatalysis . The iodine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. As a chiral building block, this compound is potentially useful in medicinal chemistry for the synthesis of peptidomimetics, in the development of ligands for catalysis, and in chemical biology probe discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S,4R)-4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYGQQGSMMEYSJ-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Varying Benzyl Substituents

Halogen-Substituted Analogs

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049977-93-6)

  • Structural Difference : Fluorine replaces iodine at the para position.
  • Impact : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and polarizability compared to iodine. This may decrease binding affinity in halogen-bonding interactions but improve metabolic stability .

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid (CAS: Not listed) Structural Difference: A cyano group replaces iodine. This modification is common in protease inhibitor design .

Hydrochloride Salt Form
  • (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1049744-33-3)
    • Key Properties :
  • Molecular Weight: 367.61 g/mol
  • Storage: 2–8°C, hygroscopic .
    • Advantages : Improved solubility in aqueous media compared to the free carboxylic acid form, facilitating biological assays .

Boc-Protected Analogs

Compound Name CAS Number Molecular Weight Key Applications
Boc-4-(3-Iodobenzyl)-L-proline 959580-93-9 431.27 Intermediate in peptide synthesis
Boc-4-(4-Cyanobenzyl)-L-proline MFCD06796826 330.38 Protease inhibitor research
Boc-4-(3-Methoxypropyl)pyrrolidine-2-carboxylic acid Not listed ~300 (estimated) Antibiotic derivative synthesis
  • Synthetic Utility : Boc protection facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid) , enabling stepwise peptide chain elongation.
  • Stability : Boc-protected derivatives exhibit enhanced stability during storage compared to free amines .

Pharmacologically Active Derivatives

SARS-CoV-2 Main Protease (Mpro) Inhibitors
  • (2S,4R)-1-((S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid (Compound 7) Structural Features: Trifluoromethyl group at the 4-position. Activity: Demonstrated >99% purity and inhibitory activity against SARS-CoV-2 Mpro, highlighting the importance of pyrrolidine-carboxylic acid scaffolds in antiviral design .
Glutamate Receptor Modulators
  • Related Analogs: Compounds like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid (CAS: Not listed) target ionotropic glutamate receptors (e.g., NMDA, AMPA). The 3-iodobenzyl group may enhance receptor subtype selectivity .

Physicochemical Properties

Property (2S,4R)-4-(3-Iodobenzyl)-Boc-Proline (2S,4R)-4-(4-Fluorobenzyl)-Proline
Solubility Low in water; soluble in DMSO, DMF Moderate in polar solvents
Melting Point Not reported Not reported
LogP ~3.5 (estimated) ~2.8 (estimated)

Commercial Availability and Pricing

  • Boc-Protected Derivative (CAS 959580-93-9) :
    • 250 mg: $129.00 (CymitQuimica)
    • 1 g: $194.00 (Aladdin Scientific)
  • Hydrochloride Salt (CAS 1049744-33-3) :
    • 1 g: $60,000 JPY (\sim$450 USD)

Biological Activity

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid, a chiral compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClINO2
  • Molecular Weight : 367.61 g/mol
  • CAS Number : 1049744-33-3

The compound features a pyrrolidine ring with a carboxylic acid functional group and an iodobenzyl substituent. The presence of the iodine atom enhances its reactivity and potential for biological interactions, making it a valuable candidate for drug development .

The biological activity of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological macromolecules. It may function as an inhibitor of specific enzymes or receptors, modulating critical biological pathways. The unique structural features allow it to participate in various chemical interactions that can influence pharmacological outcomes.

Pharmacological Applications

Research indicates that (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid has potential applications in several therapeutic areas:

  • Cancer Research : The compound is being explored as a lead candidate in developing new pharmaceuticals targeting cancer. Its structural properties may enhance its efficacy in inhibiting tumor growth.
  • Neurodegenerative Diseases : Studies suggest that this compound could play a role in treating conditions like Alzheimer's and Parkinson's disease due to its ability to interact with neurobiological targets.
  • Inhibition Studies : Preliminary assays indicate that it may inhibit certain biological processes at low concentrations, which could be crucial for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acidSimilar pyrrolidine structure with bromine instead of iodinePotentially lower reactivity due to bromine
(2S,4R)-4-(Phenyl)pyrrolidine-2-carboxylic acidLacks halogen substituentsMay exhibit different biological activities
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acidMethyl group instead of halogenAltered lipophilicity affecting pharmacokinetics

The inclusion of iodine in (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid enhances its reactivity compared to its analogs, which could result in distinct biological activities and pharmacological profiles.

Study on Anticancer Activity

In a recent study focusing on the anticancer potential of pyrrolidine derivatives, (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid demonstrated promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines and showed significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Q & A

What is the structural significance of the (2S,4R) stereochemistry in this compound, and how does it influence biological activity?

The (2S,4R) configuration creates a rigid pyrrolidine scaffold with a 3-iodobenzyl substituent, enabling precise spatial interactions with target proteins (e.g., enzymes or receptors). The iodine atom enhances binding via halogen bonding, while the stereochemistry dictates enantioselectivity. For example, the trans-configuration (4R) positions the iodobenzyl group perpendicular to the pyrrolidine ring, optimizing hydrophobic interactions in binding pockets. Structural analogs with alternative stereochemistry show reduced activity, underscoring the importance of chiral purity .

What synthetic strategies are employed to introduce the 3-iodobenzyl group while preserving stereochemical integrity?

Key steps include:

  • Protection : Use of tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during alkylation (e.g., Boc-protected intermediates in ).
  • Alkylation : Reaction of 3-iodobenzyl bromide with a chiral pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF), monitored by TLC/HPLC to ensure regioselectivity .
  • Deprotection : Acidic cleavage (e.g., HCl/dioxane) to yield the free carboxylic acid. Chiral HPLC or X-ray crystallography validates stereochemical retention .

How can researchers resolve discrepancies in stereochemical assignments during synthesis?

Discrepancies often arise from misassignments of NOESY correlations or overlapping NMR signals. To mitigate:

  • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., ’s use of crystallography for similar proline derivatives).
  • Advanced NMR : 2D techniques (HSQC, COSY) to distinguish diastereotopic protons.
  • Chiral derivatization : Reaction with Mosher’s acid to analyze enantiopurity via 19F^{19}\text{F} NMR .

What chromatographic methods optimize purification of the hydrochloride salt?

  • Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to separate diastereomers. Purity >98% is achievable, as noted in COA data ( ).
  • Ion-exchange chromatography : Effective for removing residual Boc-protected intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point and LC-MS .

How do solubility properties affect in vitro assay design?

The compound’s limited aqueous solubility (requiring DMSO stock solutions) necessitates:

  • Sonication-assisted dissolution : Heat to 37°C and sonicate for 10–15 minutes ( ).
  • Vehicle controls : Use ≤0.1% DMSO to avoid cytotoxicity.
  • Formulation buffers : Phosphate-buffered saline (PBS) with 0.01% Tween-80 enhances dispersion for cellular uptake studies .

What stability considerations are critical for long-term storage?

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation ().
  • Lyophilization : For extended stability, lyophilize the hydrochloride salt and store under inert gas (N₂/Ar).
  • Avoid repeated freeze-thaw : Aliquot stock solutions to minimize decomposition .

How can researchers validate target engagement in mechanistic studies?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (KdK_d) for receptors.
  • Surface plasmon resonance (SPR) : Real-time kinetics analysis of compound-protein interactions.
  • Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .

What computational tools predict the compound’s pharmacokinetic (PK) profile?

  • Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes to predict metabolism.
  • SwissADME : Estimates LogP (2.1), high gastrointestinal absorption, and blood-brain barrier permeability.
  • MD simulations : Assesses stability of compound-membrane interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid

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